4'-Hydroxy Trazodone 4'-Hydroxy Trazodone 4’-hydroxy Trazodone is a metabolite of the antidepressant and sedative trazodone. It is an inhibitor of organic anion transporter 3 (OAT3; Ki = 16.9 µM) and is selective for OAT3 over OAT1 (Ki = >200 µM).

Brand Name: Vulcanchem
CAS No.: 53818-10-3
VCID: VC0024020
InChI: InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2
SMILES: C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.868

4'-Hydroxy Trazodone

CAS No.: 53818-10-3

Cat. No.: VC0024020

Molecular Formula: C19H22ClN5O2

Molecular Weight: 387.868

* For research use only. Not for human or veterinary use.

4'-Hydroxy Trazodone - 53818-10-3

Specification

CAS No. 53818-10-3
Molecular Formula C19H22ClN5O2
Molecular Weight 387.868
IUPAC Name 2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C19H22ClN5O2/c20-16-14-15(5-6-17(16)26)23-12-10-22(11-13-23)7-3-9-25-19(27)24-8-2-1-4-18(24)21-25/h1-2,4-6,8,14,26H,3,7,9-13H2
Standard InChI Key FNUZSRSXQFIOPL-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O)Cl

Introduction

Chemical Properties and Structure

Chemical Identity

4'-Hydroxytrazodone is derived from trazodone through hydroxylation. The parent compound, trazodone, has the molecular formula C₁₉H₂₂ClN₅O , while 4'-hydroxytrazodone incorporates an additional oxygen atom due to the hydroxyl group.

PropertyValue
Common Name4'-Hydroxytrazodone
IUPAC Name2-{3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]propyl}- triazolo[4,3-a]pyridin-3-one
HMDB IDHMDB0061060
StatusExpected but not Quantified
Creation Date2013-07-09
Update Date2019-07-23

Structural Characteristics

The molecular structure consists of:

  • A triazolo[4,3-a]pyridin-3-one core

  • A three-carbon propyl linker

  • A piperazine ring

  • A 3-chloro-4-hydroxyphenyl group (the distinguishing feature compared to trazodone)

Metabolic Pathways

Formation of 4'-Hydroxytrazodone

4'-Hydroxytrazodone is formed through the hydroxylation of trazodone, primarily via hepatic metabolism. Trazodone is known to undergo metabolism by several liver enzymes, including CYP3A4, CYP2D6, and possibly CYP1A2 . The hydroxylation at the 4' position represents one of the major metabolic pathways for trazodone clearance.

The metabolic transformation follows this general pathway:

  • Absorption of trazodone (bioavailability approximately 65%)

  • Hepatic first-pass metabolism

  • Hydroxylation at the 4' position, forming 4'-hydroxytrazodone

  • Further metabolism or excretion

Other Metabolic Considerations

Pharmacological Significance

Contribution to Therapeutic Effects

  • Antidepressant effects

  • Anxiolytic properties

  • Sedative/hypnotic actions that make trazodone useful for insomnia

Analytical Considerations

Detection Methods

Identification and quantification of 4'-hydroxytrazodone in biological samples typically involves sophisticated analytical techniques. While specific methods aren't detailed in the search results, standard approaches for drug metabolite analysis would include:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography-mass spectrometry (GC-MS)

Reference Standards

For accurate identification and quantification, reference standards are essential. Specialized standards such as deuterated analogs (e.g., 4'-Hydroxy Trazodone-d6 Benzyl Ether) are available for analytical purposes .

Reference StandardCAS NumberMolecular FormulaMolecular Weight
4'-Hydroxy Trazodone-d6 Benzyl Ether1794752-37-6C₂₆²H₆H₂₂ClN₅O₂484.023

Clinical Relevance

Therapeutic Implications

Understanding 4'-hydroxytrazodone is clinically relevant for several reasons:

  • The metabolite may contribute to trazodone's efficacy in treating depression and anxiety

  • It may play a role in the sedative effects that make trazodone useful for insomnia

  • Its formation and clearance may influence trazodone's duration of action

  • Individual variations in metabolism (due to genetic polymorphisms or drug interactions) may affect the formation of 4'-hydroxytrazodone, potentially impacting treatment outcomes

Pharmacokinetic Considerations

While specific pharmacokinetic parameters for 4'-hydroxytrazodone aren't provided in the search results, we can note that the parent compound trazodone has:

  • Half-life: 4-15 hours for immediate release formulations

  • Metabolism: Primarily hepatic via CYP3A4, CYP2D6, and possibly CYP1A2

  • Excretion: 70-75% in urine, 21% in feces

The formation and clearance of 4'-hydroxytrazodone would be expected to follow similar patterns, though potentially with different kinetic parameters due to its increased polarity.

Research Status and Future Directions

Current Knowledge Gaps

Despite the importance of 4'-hydroxytrazodone as a major metabolite of a widely prescribed medication, several knowledge gaps exist:

  • The precise contribution of 4'-hydroxytrazodone to trazodone's therapeutic effects

  • Detailed receptor binding profiles specific to 4'-hydroxytrazodone

  • Comprehensive pharmacokinetic data for the metabolite

  • Individual variations in 4'-hydroxytrazodone formation

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